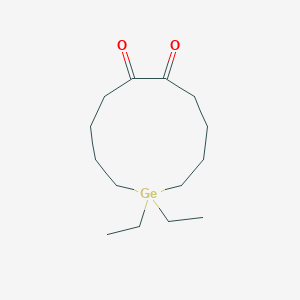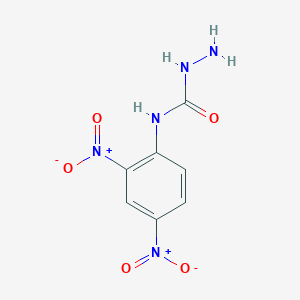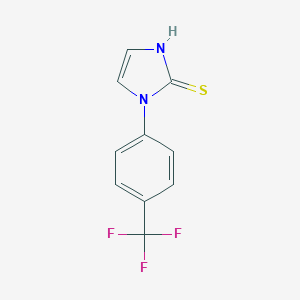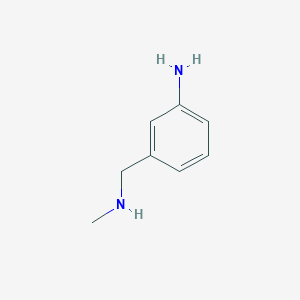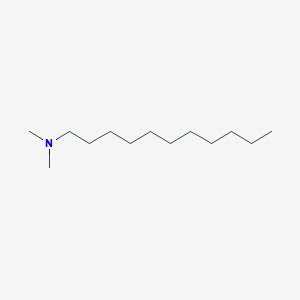
N,N-Dimethylundecylamine
Descripción general
Descripción
N,N-Dimethylundecylamine is an organic compound that falls under the category of amines . It has a linear formula of CH3(CH2)10N(CH3)2 . The molecular weight of N,N-Dimethylundecylamine is 199.38 .
Molecular Structure Analysis
The molecular structure of N,N-Dimethylundecylamine is represented by the SMILES string CCCCCCCCCCCN©C . The InChI key for this compound is MMWFTWUMBYZIRZ-UHFFFAOYSA-N .Chemical Reactions Analysis
N,N-Dimethylundecylamine finds application in the synthesis of polymers and various other organic compounds . It serves as a valuable reagent for organic synthesis and a catalyst for facilitating organic reactions .Physical And Chemical Properties Analysis
N,N-Dimethylundecylamine has a refractive index n20/D of 1.435 (lit.) . It has a boiling point of 50 °C/0.1 mmHg (lit.) and a density of 0.783 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
NDMA Precursor Analysis in Water Treatment
N,N-dimethylundecylamine, as a structural analog, relates to N-nitrosodimethylamine (NDMA), a potent carcinogen formed during water and wastewater treatment. NDMA precursors, like dimethylamine, react during chloramination, forming NDMA. Research has focused on quantifying these organic precursors in water treatment processes (Mitch et al., 2003).
NDMA Formation in Wastewater Treatment Plants
In municipal wastewater treatment, NDMA is produced from reactions involving monochloramine and organic nitrogen-containing precursors, including compounds like dimethylamine. Biological treatment can remove known NDMA precursors like dimethylamine, although other NDMA precursors are less effectively removed. Strategies to prevent NDMA formation include ammonia removal, elimination of dimethylamine-based polymers, and advanced filtration techniques (Mitch & Sedlak, 2004).
NDMA Formation from Dimethylamine Reaction
Studies have shown that NDMA can be formed from reactions involving dimethylamine and monochloramine, suggesting a potential pathway for NDMA formation in environmental settings. The research provided insights into the chemical reactions and environmental relevance of NDMA formation pathways (Choi & Valentine, 2002).
Nitrosamine Formation from Secondary Amines
Research on the occurrence of nitrosamines and secondary amines in water sources revealed that compounds like dimethylamine can form corresponding nitrosamines, including NDMA, during water treatment processes. This study highlighted the significance of secondary amines as nitrosamine precursors in drinking water supplies (Wang et al., 2011).
Role in NDMA Formation Mechanisms
A computational study on NDMA formation from dimethylamine during chloramination and ozonation revealed significant insights into the reaction mechanisms. It suggested that amines with the second nitrogen source connected to the N-(CH3)2 moiety are potential NDMA precursors upon ozonation, expanding the understanding of NDMA formation mechanisms (Liu & Zhong, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
N,N-dimethylundecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWFTWUMBYZIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276245 | |
| Record name | N,N-Dimethylundecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylundecylamine | |
CAS RN |
17373-28-3 | |
| Record name | N,N-Dimethyl-1-undecanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17373-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 359844 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017373283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC359844 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethylundecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethylundecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



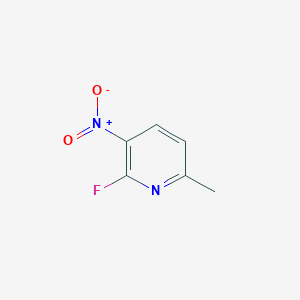

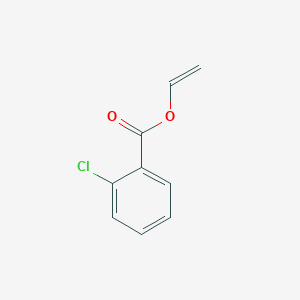
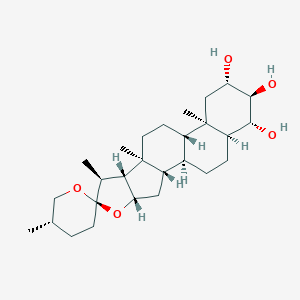
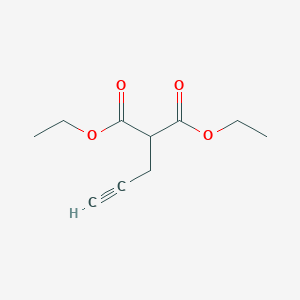
![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)

